

Evaluating the Diagnostic Efficacy of Ioversol: A Comparative Guide

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Compound of Interest

Compound Name: Ioversol

Cat. No.: B7818826

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic efficacy and safety profile of **Ioversol** against other commonly used non-ionic iodinated contrast agents. The information is compiled from a range of clinical trials and meta-analyses to support evidence-based decisions in research and drug development.

Comparative Efficacy and Safety Data

The following tables summarize quantitative data from various studies, comparing **Ioversol** to other contrast agents in key performance areas.

Diagnostic Image Quality

Comparison Agent	Imaging Modality	Ioversol (Excellent/Good)	Comparator (Excellent/Good)	Citation
Iopamidol	Cerebral Angiography	No significant difference	No significant difference	[1]
Iopamidol	Body CT	All diagnostic	All diagnostic (1 rated fair)	[2]
Iohexol	Peripheral Arteriography	92%	88%	[3]
Iohexol	Visceral Arteriography	100%	100%	[3]
Iohexol	Coronary Arteriography	92.5%	Not specified	[4]
Other Non-ionic Agents (Meta-analysis)	Various	89.3%	-	

Patient Tolerability: Sensation of Heat and Pain

Comparison Agent	Imaging Modality	Ioversol (Mean Score)	Comparator (Mean Score)	Notes	Citation
Iopamidol	Cerebral Angiography	Significantly less heat	-	Subjective assessment	
Iohexol	Peripheral Arteriography	Heat: 2.4, Pain: 1.1	Heat: 2.3, Pain: 1.1	4-point scale (1=none, 4=severe)	
Iohexol	Visceral Arteriography	Heat: 2.4, Pain: 1.7	Heat: 2.4, Pain: 1.0	4-point scale (1=none, 4=severe)	
Iohexol	Coronary Arteriography	-	Significantly greater pain with LV injection (p=0.0087)	Subjective assessment	
Diatrizoate	Body CT	Significantly lower pain and heat scores	-	Subjective assessment	

Adverse Drug Reactions (ADRs)

Comparison Agent	Study Type	Ioversol ADR Rate	Comparator ADR Rate	Notes	Citation
Other Non-ionic Agents	Meta-analysis	3.3%	2.9%	Not statistically significant	
Diatrizoate	Body CT	0%	35%	Remarkable difference	
Diatrizoate	Cardiac Angiography	Less common	More common	-	
Iodixanol	Cerebrovascular Interventional Procedures	Higher acute ADRs (29.8%)	Lower acute ADRs (20.5%)	Iodixanol had higher delayed ADRs	
Iopromide, Iohexol, Iopamidol, Iobitridol, Iodixanol	Observational Study	1.8%	Iomeprol: 3.9%, Iopromide: 3.5%, Iopamidol: 2.2%, Iohexol: 2.0%	-	

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of research findings. Below are summaries of the experimental protocols from key comparative studies.

Study 1: Ioversol vs. Iopamidol in Cerebral Angiography

- Objective: To compare the safety, tolerability, and efficacy of **Ioversol** 320 and Iopamidol-300 in cerebral angiography.
- Study Design: A controlled, double-blind study.
- Patient Population: 60 patients undergoing cerebral angiography.

- Methodology:
 - Patients were randomly assigned to receive either **loversol** 320 or Iopamidol-300.
 - Cerebral angiography was performed using standard procedures.
 - Efficacy Assessment: Contrast quality of the angiograms was evaluated.
 - Safety and Tolerability Assessment: Neurologic status, liver and kidney function were monitored. Patients' perception of heat was recorded.
- Endpoints:
 - Primary: Quality of angiographic images.
 - Secondary: Incidence of adverse events, changes in neurological status, and patient-reported heat sensation.

Study 2: **loversol** vs. Iohexol in Coronary Arteriography with Left Ventriculography

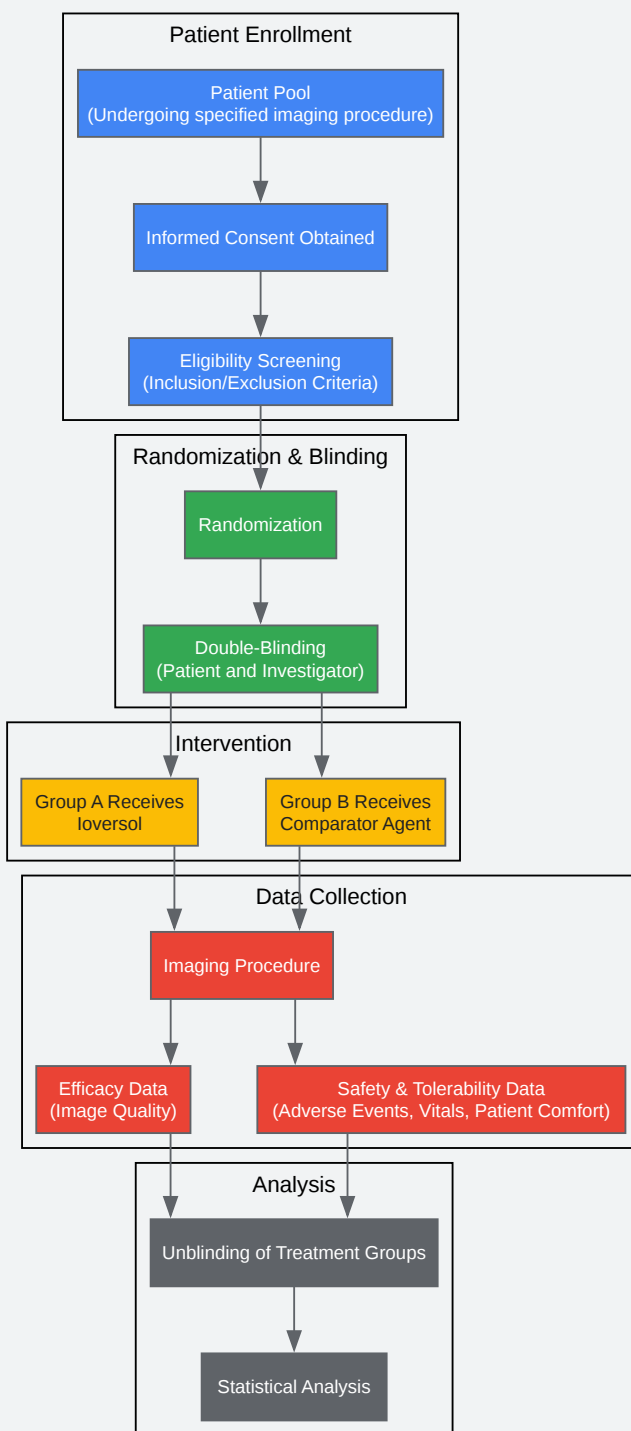
- Objective: To compare the efficacy, patient tolerability, and safety of **loversol**-350 with Iohexol-350.
- Study Design: A multicenter, double-blind, randomized study.
- Patient Population: Patients undergoing selective coronary arteriography with left ventriculography.
- Methodology:
 - Patients were randomized to receive either **loversol**-350 or Iohexol-350.
 - Selective coronary arteriography and left ventriculography were performed.
 - Efficacy Assessment: Overall quality of the procedures was rated as excellent, good, fair, or poor. All procedures were also rated as diagnostic or non-diagnostic.

- Safety and Tolerability Assessment: Patient-reported heat and pain associated with injections were recorded. ECG and hemodynamic parameters were monitored.
- Endpoints:
 - Primary: Overall quality of the arteriography procedures.
 - Secondary: Patient tolerability (heat and pain), changes in ECG and hemodynamic parameters.

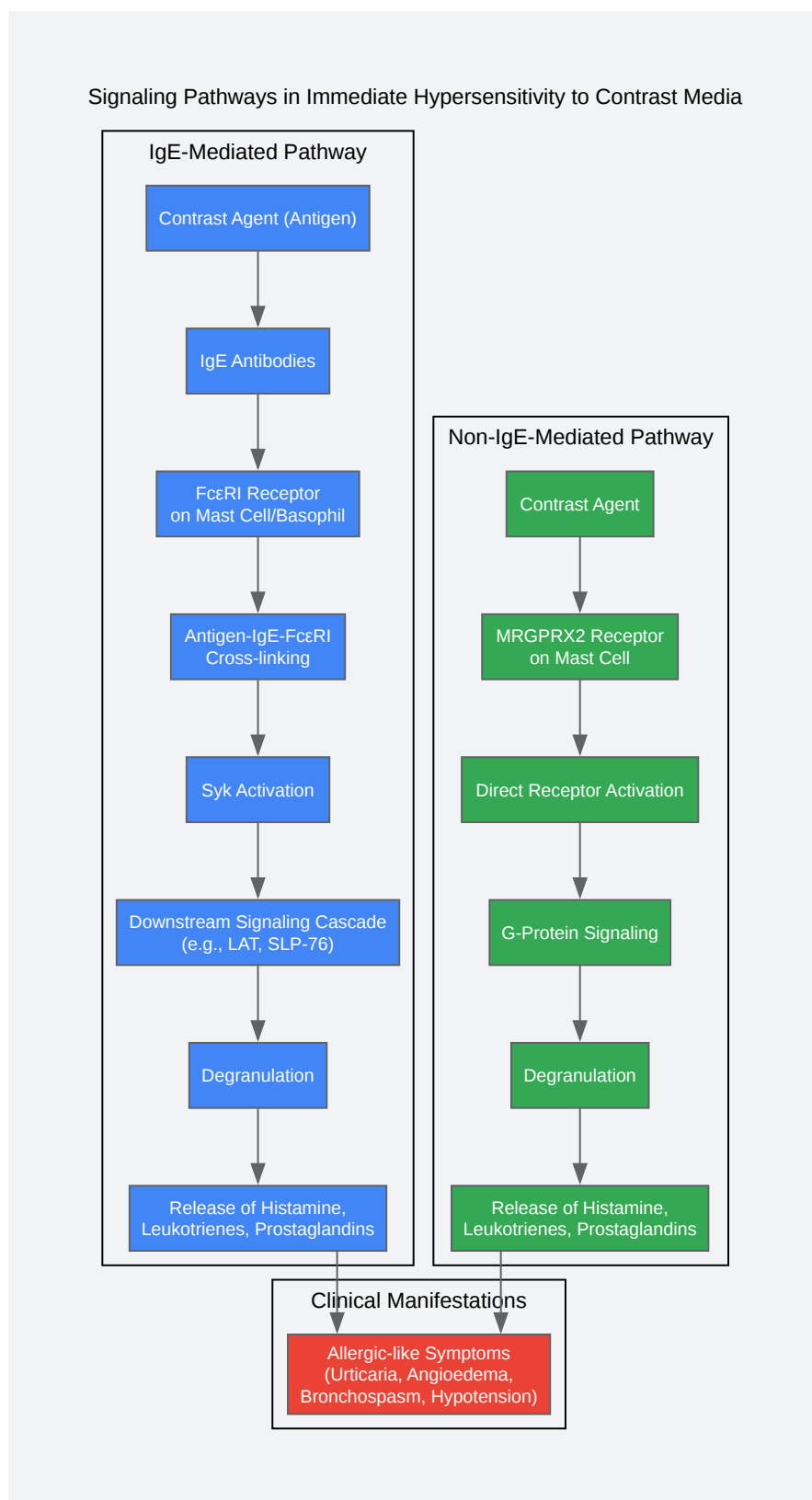
Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.

Experimental Workflow: Double-Blind, Randomized Clinical Trial

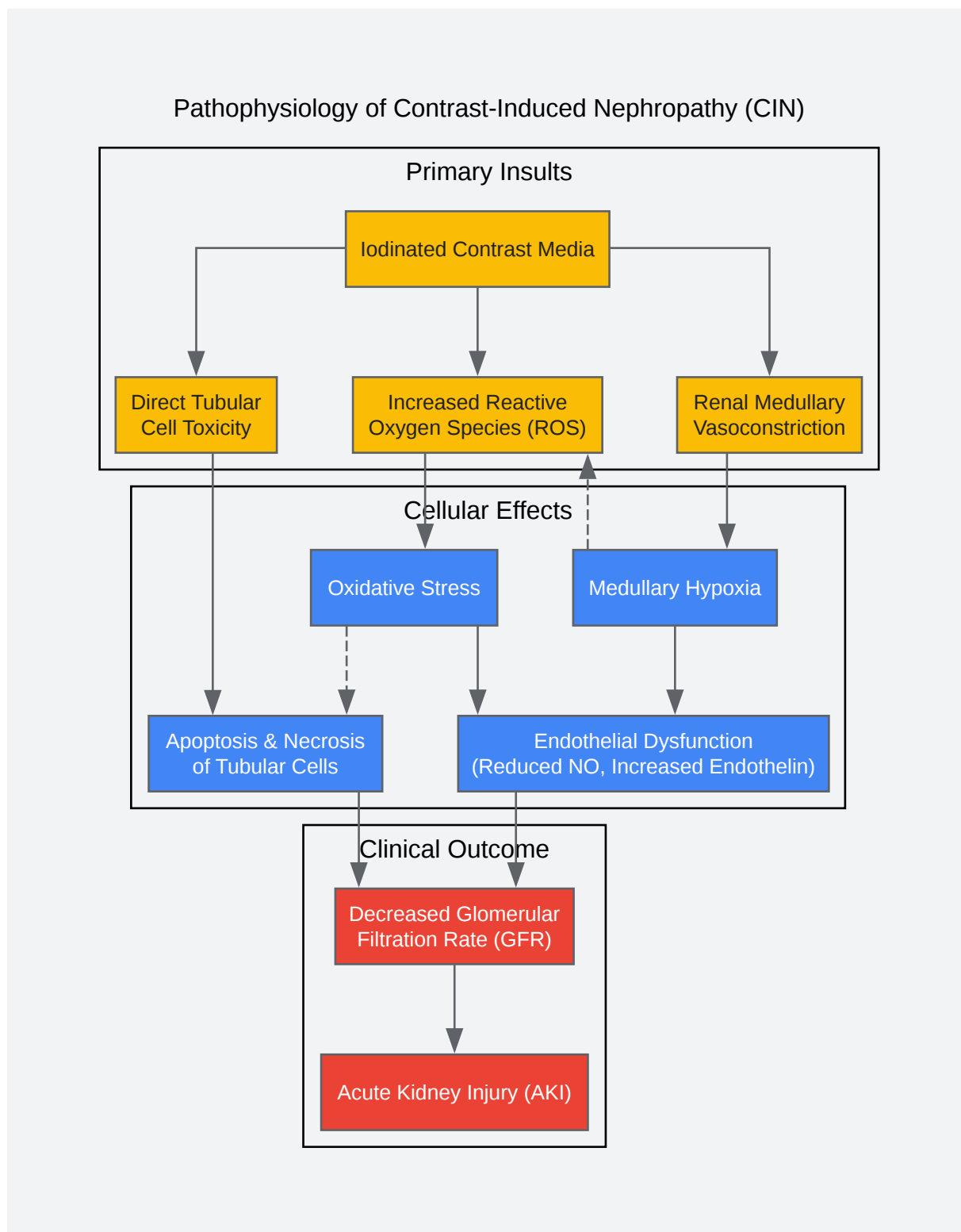
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Caption: Workflow of a typical double-blind, randomized clinical trial for contrast agent evaluation.



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Caption: IgE and non-IgE mediated pathways in immediate hypersensitivity reactions to contrast media.



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Caption: Key mechanisms leading to contrast-induced nephropathy.

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References

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